8-Chloro-1,7-naphthyridine-6-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include 8-Chloro-1,7-naphthyridine-6-carboxylic acid, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A specific reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This structure is considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 307.9°C at 760 mmHg . The partition coefficient n-octanol/water is 0.00128mmHg at 25°C .Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis Techniques and Antibacterial Agents : Research has explored the synthesis of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including those with chloro groups at C-6, through reactions like the Sandmeyer and Balz-Schiemann reactions. These compounds, including enoxacin, have shown significant antibacterial activity, particularly against systemic infections, with some demonstrating weak acute toxicity. This highlights their potential as effective antibacterial agents (Matsumoto et al., 1984).
Structure-Activity Relationships : Further studies have delved into the structure-activity relationships of these compounds, focusing on the variations of substituents at C-1, C-6, and C-7. These insights are crucial for understanding how molecular modifications can enhance or diminish antibacterial efficacy (Matsumoto et al., 1984).
Chemical Synthesis and Optimization
- Optimization of Synthesis Methods : Research has been dedicated to optimizing the synthesis of certain 1,8-naphthyridine derivatives, which are key intermediates in producing biologically active anticancer drugs. These studies have achieved high yields and confirmed structures via spectroscopic methods, emphasizing the efficiency and reliability of the synthesis process (Zhang et al., 2019).
Spectroscopic and Theoretical Studies
- Spectroscopic Analysis of Derivatives : Investigations into the solvatochromism of various naphthyridine derivatives, including studies on their interactions with solvents, have provided insights into their ground-state structures and the formation of zwitterionic species. This kind of research is fundamental for understanding the chemical properties and potential applications of these compounds (Santo et al., 2003).
Mechanism of Action
Target of Action
Naphthyridines, the class of compounds to which it belongs, are known to have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
Naphthyridines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with naphthyridines, it can be inferred that multiple pathways could be affected .
Result of Action
Given the broad range of activities associated with naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. It is recommended to wear self-contained breathing apparatus for firefighting if necessary. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .
Future Directions
The future directions in the study of 8-Chloro-1,7-naphthyridine-6-carboxylic acid and similar compounds involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .
properties
IUPAC Name |
8-chloro-1,7-naphthyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISLRCKZWMAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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